N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide
Description
N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide is a synthetic pyrrole derivative characterized by a cyclopentyl-substituted pyrrole core, a 4-methoxyphenylsulfonyl group at position 3, and a butanamide side chain at position 2. This compound is structurally complex, combining sulfonamide, aryl ether, and heterocyclic motifs. Its synthesis likely involves multi-step reactions, including sulfonylation of pyrrole intermediates and cyclization strategies similar to those described in related patents (e.g., sulfonamide-functionalized pyrrole derivatives ). The compound’s crystallographic properties may be analyzed using SHELX software, as this program is widely employed for small-molecule refinement and hydrogen-bonding pattern analysis .
Properties
Molecular Formula |
C22H30N2O4S |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
N-[1-cyclopentyl-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]butanamide |
InChI |
InChI=1S/C22H30N2O4S/c1-5-8-20(25)23-22-21(15(2)16(3)24(22)17-9-6-7-10-17)29(26,27)19-13-11-18(28-4)12-14-19/h11-14,17H,5-10H2,1-4H3,(H,23,25) |
InChI Key |
OMQLEJCQFXSDKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(N1C2CCCC2)C)C)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide typically involves multiple steps, including the formation of the pyrrole ring, the introduction of the cyclopentyl group, and the attachment of the methoxyphenyl sulfonyl group. Common synthetic routes may involve:
Formation of the Pyrrole Ring: This can be achieved through the reaction of a suitable diketone with an amine under acidic conditions.
Introduction of the Cyclopentyl Group: This step may involve the use of cyclopentyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the Methoxyphenyl Sulfonyl Group: This can be done using sulfonyl chlorides in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: This compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound shares key functional groups with other sulfonamide-containing pyrrole derivatives:
- Sulfonyl Group: The 4-methoxyphenylsulfonyl moiety is critical for electronic and steric effects. Similar sulfonyl groups are found in patent EP 2024/06 (e.g., (S)-N-[5-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl]acetamide), which also features a methoxy-substituted aryl sulfonyl group .
- Cyclopentyl Substituent : The cyclopentyl group at position 1 enhances lipophilicity and steric hindrance, analogous to cyclopropane sulfonamide derivatives in .
- Butanamide Chain: The butanamide side chain is structurally comparable to amide-containing compounds in pharmacopeial literature (e.g., (S)-N-[(2R,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide) .
Crystallographic and Hydrogen-Bonding Behavior
- Crystal Packing : The compound’s hydrogen-bonding patterns can be analyzed via SHELXL, particularly for understanding intermolecular interactions. Comparable pyrrole derivatives exhibit hydrogen bonding between sulfonyl oxygen and amide NH groups, forming layered or helical supramolecular architectures .
- Thermal Stability : The bulky cyclopentyl and sulfonyl groups likely enhance thermal stability, similar to perfluoroalkyl sulfonamides in .
Pharmacological and Chemical Properties
- Bioactivity : While direct data on the compound’s bioactivity is absent, structurally related sulfonamide-pyrrole hybrids (e.g., herbicides like carfentrazone-ethyl in ) demonstrate herbicidal and antimicrobial activities .
- Solubility: The 4-methoxy group may improve aqueous solubility compared to non-polar analogs, as seen in perfluoroalkyl sulfonamides .
Tabulated Comparison of Key Features
Biological Activity
N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, examining its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H28N2O4S, with a molecular weight of 416.5 g/mol. The compound features a pyrrole ring with various substituents, including a cyclopentyl group and a methoxyphenylsulfonyl group, which contribute to its biological activity.
Research indicates that this compound may interact with specific molecular targets such as enzymes or receptors involved in inflammatory processes and cancer cell proliferation. These interactions can modulate enzymatic activity, suggesting its role as a potential inhibitor in various biological pathways .
Therapeutic Implications
The compound's structure suggests potential applications in treating diseases characterized by inflammation and uncontrolled cell growth. Preliminary studies indicate that it may inhibit specific enzymes associated with disease pathways, providing insights into its therapeutic potential.
Case Studies and Research Findings
- Inhibitory Effects on Enzymes : One study focused on the compound's ability to inhibit certain enzymes linked to inflammatory responses. The results demonstrated a significant reduction in enzyme activity, indicating potential anti-inflammatory properties.
- Cancer Cell Proliferation : Another research effort explored the compound's effects on cancer cell lines. The findings revealed that treatment with this compound resulted in decreased cell viability and proliferation rates, suggesting its utility as an anticancer agent .
- Cell Culture Studies : In vitro studies have shown that the compound enhances glucose uptake in certain cell types while suppressing growth rates. This dual effect could be beneficial for optimizing conditions in biopharmaceutical production .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
